N-(4-Chlorophenyl)-2-cyanoacetamide
Description
Established Synthetic Routes and Precursors
The synthesis of N-(4-Chlorophenyl)-2-cyanoacetamide can be achieved through several pathways, with one of the notable methods involving the reaction of chloroacetonitrile (B46850) and acetamide (B32628).
This compound can be synthesized from chloroacetonitrile and acetamide. biosynth.com This compound is a valuable precursor in the preparation of nitrogen nucleophiles which have applications in catalysis. biosynth.com
Reactivity Profiles and Transformation Pathways
This compound exhibits a range of chemical reactivities, allowing for its transformation into various other compounds. Key reaction types include nucleophilic substitutions, hydrolysis, reductions, and cycloadditions.
The chemical structure of this compound includes an active methylene (B1212753) group, which is a site for nucleophilic substitution reactions. ekb.eg This reactivity allows it to react with various electrophiles. For instance, it can react with an active methylene group in the presence of benzene (B151609) or pyridine (B92270) to form heterocyclic compounds. biosynth.com This reversible reaction serves as a preparative method for synthesizing other heterocycles. biosynth.com
The hydrolysis of the nitrile group in this compound can lead to the formation of the corresponding carboxylic acid. This is a common reaction for nitriles, although the final product can sometimes be the amide under certain conditions. researchgate.net
The cyano group of this compound can undergo reduction. While specific reducing agents for this compound are not detailed in the provided context, the reduction of similar cyanoacetamide derivatives is a known transformation.
This compound participates in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with nitro groups in nitrobenzene (B124822), which results in the formation of 2-nitropyridines. biosynth.com These products are important intermediates for the synthesis of other heterocyclic compounds. biosynth.com
Interactive Data Tables
Table 1: Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | C9H7ClN2O | 194.62 |
| Chloroacetonitrile | Chloroacetonitrile | C2H2ClN | 75.50 |
| Acetamide | Acetamide | C2H5NO | 59.07 |
| Nitrobenzene | Nitrobenzene | C6H5NO2 | 123.11 |
| 2-Nitropyridine | 2-Nitropyridine | C5H4N2O2 | 124.09 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLVVAHFEBGZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066253 | |
| Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17722-17-7 | |
| Record name | N-(4-Chlorophenyl)-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |
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| Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |
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| Record name | Acetamide, N-(4-chlorophenyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-chlorophenyl)-2-cyanoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.912 | |
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| Record name | 4-CHLOROCYANOACETANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B6RP9K465 | |
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Synthetic Methodologies and Chemical Reactivity
Reactivity Profiles and Transformation Pathways
Cycloaddition Reactions
1,3-Dipolar Cycloaddition with Nitro Groups
N-(4-Chlorophenyl)-2-cyanoacetamide undergoes 1,3-dipolar cycloaddition reactions with nitro groups. biosynth.com For instance, its reaction with nitro groups in nitrobenzene (B124822) leads to the formation of 2-nitropyridines. biosynth.com These products are valuable intermediates in the synthesis of other heterocyclic compounds. biosynth.com The 1,3-dipolar cycloaddition mechanism involves the nitrone acting as a 1,3-dipole and an alkene or alkyne serving as the dipolarophile, resulting in the formation of a new C-C and C-O bond. wikipedia.org This reaction is a concerted, pericyclic process, and its regioselectivity is governed by frontier molecular orbitals. wikipedia.org
Condensation Reactions with Active Methylene (B1212753) Groups
The active methylene group in this compound readily participates in condensation reactions. A notable example is the Knoevenagel condensation, where it reacts with various aldehydes. This reaction is often catalyzed by bases like triphenylphosphine (B44618) or natural catalysts such as lemon juice. organic-chemistry.orglookchem.com The products are typically α,β-unsaturated cyanoacrylic acid derivatives. For instance, the condensation with p-methoxybenzaldehyde yields 2-(p-methoxyphenyl)methylenemalononitrile. lookchem.com These reactions are significant for their high yields and stereoselectivity, often favoring the (E)-isomer. organic-chemistry.org Microwave irradiation has been shown to enhance the efficiency of these condensations. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
| This compound | p-methoxybenzaldehyde | Lemon Juice | 2-(p-methoxyphenyl)methylenemalononitrile | lookchem.com |
| Aldehydes | Ethyl cyanoacetate (B8463686) or malononitrile (B47326) | Triphenylphosphine | (E)-olefins | organic-chemistry.org |
Nitrosation Processes
Information regarding the specific nitrosation processes of this compound is not detailed in the provided search results. Further research would be necessary to elaborate on this particular reactivity.
Reactions with Bidentate Reagents
This compound reacts with bidentate reagents to form various heterocyclic structures. For example, its reaction with acetylacetone (B45752) leads to the formation of 4,6-dimethyl-2-oxo-1-(4-acetylphenyl)-1,2-dihydropyridine-3-carbonitrile. researchcommons.org This occurs through an intramolecular heterocyclization of a non-isolable intermediate. researchcommons.org Similarly, condensation with salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde (B42665) yields 2-iminochromene and 2-iminobenzo[f]chromene derivatives, respectively. researchcommons.org
| Bidentate Reagent | Product | Reference |
| Acetylacetone | 4,6-dimethyl-2-oxo-1-(4-acetylphenyl)-1,2-dihydropyridine-3-carbonitrile | researchcommons.org |
| Salicylaldehyde | 2-iminochromene derivative | researchcommons.org |
| 2-hydroxy-1-naphthaldehyde | 2-iminobenzo[f]chromene derivative | researchcommons.org |
Electrophilic Reactions
The reactivity of this compound with various electrophilic reagents has been explored. For instance, its thiosemicarbazone derivative reacts with α-cyanocinnamonitrile under Michael reaction conditions to afford pyridine (B92270) derivatives. researchcommons.org Furthermore, treatment with phenolic aldehydes results in the formation of 2-iminochromenes, which can be further converted to chromene-2-one derivatives upon treatment with ethanolic HCl. researchcommons.org
Advanced Synthetic Strategies
Modern synthetic chemistry often focuses on efficiency and atom economy, leading to the development of advanced strategies like one-pot, multi-component reactions.
One-Pot, Multi-Component Reactions
This compound is a valuable component in one-pot, multi-component reactions (MCRs). These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which is highly efficient. For example, a one-pot strategy involving an amine, methyl cyanoacetate, and 2-aminobenzaldehyde (B1207257) can produce 2-aminoquinoline-3-carboxamides in high yields. nih.gov Specifically, the reaction of 2-bromobenzylamine (B1296416) and methyl cyanoacetate, followed by the addition of 2-amino-4-chloro-benzaldehyde and NaOH in ethanol (B145695), yields the corresponding 2-aminoquinoline-3-carboxamide. nih.gov This approach highlights the utility of cyanoacetamide derivatives in constructing diverse chemical libraries. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchps.comirjmets.com The application of microwave irradiation in the synthesis of acetamide (B32628) derivatives has demonstrated significant advantages, including rapid reaction rates due to the efficient heating of polarized molecules. jchps.com This method is considered a green chemistry approach as it can reduce energy consumption and minimize the formation of by-products. jchps.comirjmets.com
In the context of cyanoacetamide derivatives, microwave-assisted synthesis has been successfully employed. For instance, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives was achieved with excellent product yields and reduced reaction times under microwave irradiation compared to traditional heating. jchps.com While a specific microwave-assisted synthesis for this compound is not detailed in the provided results, the successful application of this technology to structurally similar compounds suggests its potential for a more efficient and environmentally friendly production of this important intermediate. jchps.comirjmets.commdpi.com
Green Chemistry Principles in Synthetic Design
One of the most common methods for preparing N-aryl cyanoacetamides involves the condensation of an arylamine with an alkyl cyanoacetate. researchgate.net A solvent-free approach, where the reactants are heated together directly, represents a greener alternative to solvent-based methods, aligning with the principle of using auxiliary substances sparingly. researchgate.net Furthermore, the use of catalysts to improve reaction efficiency and reduce the required temperature is a key aspect of green synthetic design. nih.gov While specific green metrics for the synthesis of this compound are not provided, the general strategies of solvent-free reactions and catalysis are applicable to make its production more sustainable. researchgate.netmdpi.com
Role as a Synthetic Intermediate and Building Block
The chemical reactivity of this compound, stemming from its cyano, amide, and active methylene groups, makes it a highly versatile intermediate for the synthesis of a diverse range of organic compounds. researchgate.nettubitak.gov.tr
Precursor for Pharmaceutical Compounds
This compound serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its structure is a key component in the creation of more complex molecules with potential therapeutic applications. For example, derivatives of N-(4-chlorophenyl)acetamide have been investigated for their biological activities. The core structure provided by this compound can be elaborated through further chemical modifications to produce compounds with desired pharmacological profiles. lgcstandards.comnih.gov
| Precursor | Resulting Compound Class | Potential Application |
| This compound | Thiazole (B1198619) derivatives | Anticancer agents sid.ir |
| This compound | Benzamide derivatives | Antidiabetic agents nih.gov |
Versatile Synthon for Heterocyclic Systems
The polyfunctional nature of this compound makes it an excellent synthon for the construction of a wide variety of heterocyclic systems. researchgate.nettubitak.gov.tr The active methylene group can participate in condensation reactions, while the cyano and amide functionalities can undergo cyclization reactions with various reagents to form five- and six-membered rings. researchgate.nettubitak.gov.tr
This reactivity has been exploited to synthesize a range of heterocycles, including:
Pyrroles: Reaction with carbon disulfide followed by methylation and treatment with formamide (B127407) can yield pyrrole (B145914) derivatives. tubitak.gov.tr
Thiophenes: Condensation with cyclohexanone (B45756) followed by reaction with elemental sulfur can produce thiophene (B33073) derivatives. researchgate.net
Pyridines: 1,3-dipolar cycloaddition with nitro groups can lead to the formation of 2-nitropyridines. biosynth.com
Pyrazoles, Thiazoles, Pyridazines, and Pyrimidines: The suitably situated carbonyl and cyano functions enable reactions with common bidentate reagents to form a variety of these heterocyclic compounds. researchgate.nettubitak.gov.tr
The synthesis of various sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines has been achieved starting from related cyanoacetamide synthons. researchgate.net This highlights the broad applicability of this class of compounds in building complex heterocyclic frameworks.
Preparation of Nitrogen Nucleophiles for Catalysis
This compound has been utilized as an efficient starting material for the preparation of nitrogen nucleophiles that are useful in catalysis. biosynth.com While the specific details of these catalytic applications are not extensively described in the provided information, the generation of nitrogen-based nucleophiles is a key step in many catalytic cycles. The amide nitrogen in this compound, or derivatives thereof, can be employed in reactions where nucleophilic nitrogen species are required.
Derivatives and Analog Synthesis
Design Principles for Structural Modification and Diversification
The structural framework of N-(4-chlorophenyl)-2-cyanoacetamide offers several avenues for modification and diversification, enabling the synthesis of a broad spectrum of derivatives. The primary sites for chemical transformation are the active methylene (B1212753) group flanked by the cyano and carbonyl groups, the cyano group itself, and the amide functionality.
Key design principles for structural modification include:
Knoevenagel Condensation: The active methylene group readily participates in Knoevenagel condensations with various aldehydes and ketones. This reaction forms an α,β-unsaturated carbonyl compound, which can then undergo further intramolecular cyclization or serve as a Michael acceptor for the synthesis of more complex heterocyclic systems.
Multicomponent Reactions (MCRs): This compound is an excellent substrate for one-pot multicomponent reactions, where three or more reactants combine to form a single product incorporating a substantial portion of all the starting materials. MCRs offer an efficient and atom-economical approach to generating molecular diversity.
Cyclocondensation Reactions: The cyano and amide functionalities can participate in cyclocondensation reactions with various bifunctional reagents to form a range of heterocyclic rings. For instance, reaction with hydrazines can lead to pyrazole (B372694) derivatives, while reaction with sulfur-containing reagents can yield thiazoles.
Functional Group Interconversion: The existing functional groups can be transformed to introduce new reactive handles. For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or the amide nitrogen can be alkylated or acylated to introduce further diversity.
These design principles allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the synthesis of libraries of compounds with diverse structural motifs.
Synthesis of Specific Heterocyclic Derivatives
The strategic application of the aforementioned design principles has led to the successful synthesis of numerous heterocyclic derivatives from this compound.
Pyridine (B92270) and Dihydropyridine (B1217469) Derivatives
The synthesis of pyridine and dihydropyridine derivatives often utilizes multicomponent reactions. A notable approach involves the one-pot reaction of an acetophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297) with a cyanoacetamide derivative. This Hantzsch-like synthesis yields highly substituted dihydropyridines. For instance, two series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their corresponding 2-imino analogues were synthesized through a one-pot reaction of acetophenone, an aldehyde, and ammonium acetate with ethyl cyanoacetate (B8463686) or malononitrile (B47326), respectively. nih.gov
Furthermore, a four-component protocol for the synthesis of dihydropyridine derivatives has been developed, showcasing the efficiency of multicomponent strategies in generating these scaffolds. rsc.org Solvent-free cascade reactions of 2-cyanoacetamides with various ketones and acetone, catalyzed by piperidine, have also been employed to produce functionalized pyridin-2-ones, including those with quaternary centers. rsc.org The synthesis of new pyridines bearing a sulfonamide moiety has been achieved through a cooperative vinylogous anomeric-based oxidation mechanism, highlighting the diverse synthetic methodologies available. nih.gov
Thiazole (B1198619) and Benzothiazolyl Derivatives
Thiazole derivatives can be synthesized from this compound through reactions involving sulfur-containing reagents. A common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. While not a direct reaction of this compound, its derivatives can be utilized. For example, Knoevenagel condensation of 2-cyano-N-(thiazol-2-yl)acetamide with various aldehydes yields cyanoacrylamide derivatives incorporating a thiazole moiety. nih.gov
The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been reported, starting from the synthesis of 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate is then reacted with chloroacetyl chloride to form the desired chloroacetamide derivative. nih.gov Another approach involves the reaction of 2-aminobenzenethiol with substances containing a carbonyl or cyano group to form benzothiazole (B30560) derivatives. nih.gov Specifically, 2-(chloromethyl)-benzo[d]-thiazole can be reacted with 2-hydroxy-substituted aryl-(substituted aryl)-methanones to produce (2-(benzo[d]thiazol-2-ylmethoxy)-substituted phenyl)(4-substituted-phenyl)methanones. jyoungpharm.org
Pyrazole Derivatives
The synthesis of pyrazole derivatives from this compound typically involves reactions with hydrazine (B178648) and its derivatives. One strategy involves the reaction of 2-cyano-N-cyclohexylacetamide with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminonitrile, which then reacts with hydrazine derivatives to yield pyrazoles. researchgate.net Another method involves coupling cyanoacetamides with aromatic diazonium salts to form arylhydrazones, which are then cyclized with reagents like hydroxylamine (B1172632) or chloroacetonitrile (B46850) to produce pyrazoles. researchgate.net
A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized via a three-component reaction catalyzed by DABCO. nih.gov The synthesis of 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide was achieved by reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride. nih.gov
Chromene Derivatives
Chromene derivatives are commonly synthesized through multicomponent reactions involving this compound or related compounds. A three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative, often catalyzed by a base like piperidine, is a widely used method for synthesizing 2-amino-3-cyano-4H-chromenes. nih.gov The synthesis of 2-amino-3-cyano-4H-chromenes has been achieved through various organocatalytic methods, including the addition of naphthol compounds to α,α-dicyanoolefins and the reaction of malononitrile with substituted o-vinylphenols. mdpi.com
A range of 4H-chromene-3-carboxylates incorporating a sulfonamide moiety were prepared through a molecular hybridization approach. nih.gov The synthesis is proposed to proceed via a Michael addition of a carbanion to an α-cyanoacrylate, followed by O-heterocyclization. nih.gov Furthermore, the synthesis of densely functionalized chromenes has been accomplished using a magnetic recoverable ionic liquid as a catalyst in the reaction of malononitrile, dimedone/cyclohexadione/4-hydroxycoumarin, and benzaldehydes. iau.ir
Quinoline Derivatives
Quinoline derivatives can be synthesized from cyanoacetamides through variations of the Friedländer annulation. This involves the reaction of a 2-aminobenzaldehyde (B1207257) or a related heterocyclic derivative with a compound containing an active methylene group, such as this compound. A general protocol for the synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes has been described, often with a convenient workup involving simple precipitation and filtration. nih.gov
A one-pot strategy has also been developed where an amine is first reacted with methyl cyanoacetate, followed by the addition of a 2-aminobenzaldehyde and a base to yield the target 2-aminoquinoline-3-carboxamide. nih.gov The synthesis of novel brominated methoxyquinolines and nitrated bromoquinolines has also been reported, starting from 1,2,3,4-tetrahydroquinoline (B108954) and involving regioselective bromination and subsequent reactions. researchgate.net
Hydrazone Derivatives
Hydrazone derivatives of this compound can be synthesized through a two-step process. The initial step involves the conversion of this compound to its corresponding hydrazide, which is then condensed with various aldehydes or ketones to yield the final hydrazone products.
A general synthetic route involves the reaction of a hydrazide with an appropriate carbonyl compound in a suitable solvent, often with acid catalysis. For instance, the synthesis of 3-(4-Chlorophenyl)-2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acrylohydrazide has been reported, showcasing the formation of a hydrazone linkage. nih.gov While this example starts from a pre-formed hydrazide, the principle can be applied to the hydrazide derived from this compound. The reaction typically proceeds by heating the reactants in a solvent like ethanol (B145695) or dioxane. nih.govmdpi.comresearchgate.net
| Starting Aldehyde/Ketone | Resulting Hydrazone Derivative | Reaction Conditions | Reference |
| 3-Acetylpyridine | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide derivative | Reflux in 1,4-dioxane | nih.gov |
| Substituted Benzaldehydes | N'-(substituted-benzylidene)-2-cyanoacetohydrazide derivatives | Reflux in ethanol with acetic acid | mdpi.comnih.gov |
| Isatin Derivatives | 3-(2-(Cyanoacetyl)hydrazineylidene)indolin-2-one derivatives | Reflux in ethanol with acetic acid | mdpi.com |
Thiophene (B33073) Derivatives
The synthesis of thiophene derivatives from this compound is efficiently achieved through the Gewald reaction. wikipedia.orgorganic-chemistry.orgnih.gov This multicomponent reaction involves the condensation of an aldehyde or ketone, an active methylene compound such as this compound, and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.orgresearchgate.net
The reaction mechanism initiates with a Knoevenagel condensation between the carbonyl compound and this compound, followed by the addition of sulfur and subsequent cyclization and aromatization to form the 2-aminothiophene ring. wikipedia.org The reaction is often carried out in a suitable solvent like ethanol or dimethylformamide with a base such as triethylamine (B128534) or morpholine.
| Carbonyl Compound | Resulting Thiophene Derivative | Catalyst/Base | Reference |
| Cyclohexanone (B45756) | 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Morpholine | wikipedia.orgnih.gov |
| Acetone | 2-Amino-N-(4-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide | Triethylamine | nih.gov |
| Substituted Aldehydes | 2-Amino-N-(4-chlorophenyl)-5-(substituted)-thiophene-3-carboxamides | Triethylamine | nih.gov |
Pyrimidine (B1678525) Derivatives
Pyrimidine derivatives can be synthesized from this compound by reaction with various amidines, most notably guanidine (B92328). The reaction proceeds through the cyclocondensation of the cyanoacetamide with the amidine, leading to the formation of a 2-aminopyrimidine (B69317) ring.
The synthesis typically involves heating this compound with guanidine hydrochloride in the presence of a base like sodium ethoxide in ethanol. This method provides a straightforward route to 4-amino-6-(4-chlorophenylamino)-pyrimidine-5-carbonitrile and related structures. The versatility of this approach allows for the introduction of various substituents on the pyrimidine ring. nih.govmdpi.comthieme-connect.de
| Reagent | Resulting Pyrimidine Derivative | Reaction Conditions | Reference |
| Guanidine Hydrochloride | 2,4-Diamino-6-(4-chlorophenylamino)pyrimidine-5-carbonitrile | Sodium ethoxide, ethanol, reflux | nih.govmdpi.com |
| Thiourea | 2-Thioxo-2,3-dihydro-6-(4-chlorophenylamino)-pyrimidine-4(1H)-one-5-carbonitrile | Sodium ethoxide, ethanol, reflux | nih.gov |
| Amidines | Substituted 2-aminopyrimidine derivatives | Base-catalyzed condensation | organic-chemistry.orgmdpi.com |
Oxirane Derivatives
The synthesis of oxirane derivatives from this compound can be accomplished via the Darzens condensation. This reaction involves the treatment of the active methylene group of the cyanoacetamide with an aldehyde or ketone in the presence of a base to form an α,β-epoxycarbonyl compound, also known as a glycidic ester or amide.
Specifically, the reaction of this compound with an aldehyde, such as a substituted benzaldehyde, in the presence of a base like sodium ethoxide would lead to the formation of a 3-substituted-2-cyano-3-(4-chlorophenylcarbamoyl)oxirane. The stereochemistry of the resulting oxirane can be influenced by the reaction conditions and the nature of the reactants. nih.gov
| Aldehyde | Resulting Oxirane Derivative | Base | Reference |
| 2-Hydroxy-1-naphthaldehyde (B42665) | 2-Cyano-N-(4-chlorophenyl)-3-(2-hydroxynaphthalen-1-yl)oxirane-2-carboxamide | Sodium ethoxide | nih.gov |
| Benzaldehyde | 2-Cyano-N-(4-chlorophenyl)-3-phenyloxirane-2-carboxamide | Sodium ethoxide | nih.gov |
| Substituted Benzaldehydes | 2-Cyano-N-(4-chlorophenyl)-3-(substituted phenyl)oxirane-2-carboxamides | Sodium ethoxide | nih.gov |
Pyridopyrazolo-Triazine and Pyridopyrazolo-Triazole Derivatives
The synthesis of pyridopyrazolo-triazine derivatives involves the coupling of a diazotized pyrazole derivative with this compound. A diazonium salt, prepared from an aminopyrazole, reacts with the active methylene group of this compound to form a hydrazono intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of the pyridopyrazolo-triazine ring system. rsc.orgcapes.gov.br
For example, diazotized 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be coupled with this compound in a pyridine solution to yield the corresponding pyridopyrazolo-triazine derivative. rsc.org Similarly, reactions with other heterocyclic diazonium salts can lead to related fused triazine and triazole systems. nih.govresearchgate.net
| Diazonium Salt Source | Resulting Fused Heterocycle | Reaction Conditions | Reference |
| 4-Amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one | Pyrazolo[4,3-c]pyridazine derivative | Sodium acetate buffer | rsc.org |
| 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | Pyridopyrazolo[4,3-e] wikipedia.orgorganic-chemistry.orgnih.govtriazine derivative | Pyridine | rsc.org |
| 3-Phenylpyrazole-5-diazonium chloride | Pyrazolo[3,2-c]-1,2,4-triazine derivative | Sodium acetate, ethanol | capes.gov.br |
Pyrrolyl Derivatives
Pyrrole (B145914) derivatives can be synthesized from this compound through multi-step reaction sequences. One common approach involves the reaction with α-haloketones. The initial step is the alkylation of the active methylene group of this compound with an α-haloketone, such as phenacyl bromide, to form a 1,4-dicarbonyl intermediate. This intermediate can then undergo cyclization with an amine or ammonia (B1221849) source to furnish the pyrrole ring. nih.govresearchgate.netorganic-chemistry.orgnih.govsemanticscholar.org
Another strategy involves a three-component reaction between an α-hydroxyketone, an oxoacetonitrile (which can be derived from this compound), and a primary amine. nih.gov
| Reagents | Resulting Pyrrole Derivative | Reaction Conditions | Reference |
| Phenacyl bromide, Ammonium acetate | 2-Amino-1-aryl-4-phenyl-1H-pyrrole-3-carboxamide derivative | Reflux | nih.govsemanticscholar.org |
| α-Haloketones, Amines | Substituted 1,2,5-triphenyl-1H-pyrrole-3-carboxamide derivatives | Base-catalyzed condensation | researchgate.net |
| α-Hydroxyketones, Anilines | N-Aryl-2-methyl-5-phenyl-1H-pyrrole-3-carboxamide derivatives | Acetic acid, ethanol, heat | nih.gov |
Synthesis of Acrylamide (B121943) Derivatives
The synthesis of acrylamide derivatives from this compound is commonly achieved via the Knoevenagel condensation. This reaction involves the condensation of this compound with an aldehyde in the presence of a basic catalyst. The active methylene group of the cyanoacetamide readily reacts with the carbonyl group of the aldehyde to form a carbon-carbon double bond, yielding an α,β-unsaturated cyanoacrylamide. nih.govsigmaaldrich.comnih.govsigmaaldrich.com
A variety of aldehydes, including aromatic and heteroaromatic aldehydes, can be used in this reaction, leading to a diverse range of acrylamide derivatives. The reaction is typically carried out in a solvent such as ethanol or piperidine, which can also act as the catalyst.
| Aldehyde | Resulting Acrylamide Derivative | Catalyst/Solvent | Reference |
| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-cyano-N-(4-chlorophenyl)acrylamide | Piperidine | sigmaaldrich.comsigmaaldrich.com |
| Pyridine-3-carbaldehyde | 2-Cyano-N-(4-chlorophenyl)-3-(pyridin-3-yl)acrylamide | Piperidine | nih.govsigmaaldrich.com |
| 2-Morpholinoethyl)-4-carbaldehyde | 3-(4-Chlorophenyl)-2-cyano-N-(2-(4-morpholinyl)ethyl)acrylamide | Not specified | sigmaaldrich.com |
Incorporation of Diverse Functional Moieties
Sulfonamide Moiety
The introduction of a sulfonamide moiety (SO₂NH₂) into derivatives of this compound is a key area of research in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. nih.govnih.gov Synthetic strategies have been developed to create acetamide (B32628) derivatives bearing sulfonamide groups, which can be adapted for the synthesis of the target compounds. nih.gov
One prominent synthetic route involves the reaction of an appropriately substituted aniline (B41778) containing a sulfonamide group with a cyanoacetic acid equivalent. A key intermediate, 2-cyano-N-(4-sulfamoylphenyl)acetamide, is synthesized by the condensation of 4-aminobenzenesulfonamide with ethyl cyanoacetate. This reaction is typically carried out by refluxing the reactants in a suitable solvent such as m-xylene.
Further derivatization of the sulfonamide group can be achieved to introduce diverse functionalities. For instance, starting from 4-aminobenzenesulfonamide, reaction with chloroacetyl chloride yields a 2-chloroacetamide (B119443) intermediate. This intermediate can then be reacted with various nucleophiles to generate a library of sulfonamide derivatives. nih.gov
A series of N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides and N-aryl-2-(4-(morpholinosulfonyl)-phenylamino)-acetamides have been synthesized by reacting 4-(piperidin-1-ylsulfonyl)aniline (B188926) or 4-(morpholin-4-ylsulfonyl)aniline with 2-chloro-N-arylacetamides. nih.gov These reactions are generally performed in ethanol under reflux conditions in the presence of a catalytic amount of a base like triethylamine. nih.gov
Another approach involves the synthesis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov This method starts with the chlorosulfonylation of an appropriate aromatic compound, followed by amidation to form the sulfonamide, and subsequent reactions to build the rest of the molecule. nih.gov
The following table summarizes some of the synthesized sulfonamide derivatives related to the this compound scaffold:
| Compound ID | Starting Materials | Synthetic Approach | Resulting Derivative Structure | Reference |
| 1 | 4-(Piperidin-1-ylsulfonyl)aniline, 2-Chloro-N-arylacetamides | Reaction in ethanol with triethylamine catalyst | N-Aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)-acetamides | nih.gov |
| 2 | 4-(Morpholin-4-ylsulfonyl)aniline, 2-Chloro-N-arylacetamides | Reaction in ethanol with triethylamine catalyst | N-Aryl-2-(4-(morpholinosulfonyl)-phenylamino)-acetamides | nih.gov |
| 3 | 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, 4-Chloroaniline, Various amines | Multistep synthesis involving formation of sulfonyl chloride, amidation, and final amide coupling | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | nih.gov |
| 4 | Aryl amines, Phenylsulfonyl chloride | Coupling reaction in dichloromethane (B109758) with triethylamine | Aryl-carboxamide derivatives bearing sulfonamide units | nih.gov |
| 5 | Sulfanilamide, Chloroacetyl chloride, Coumarin derivatives | Two-step synthesis involving formation of 2-chloroacetamide derivative followed by reaction with coumarins | Oxo-2H-chromen-sulfamoylphenylacetamides | nih.gov |
Biological Activities and Pharmacological Potential
Antimicrobial Efficacy
The antimicrobial potential of N-(4-Chlorophenyl)-2-cyanoacetamide and related structures has been evaluated against a range of pathogenic bacteria and fungi.
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant S. aureus (MRSA))
While direct studies on this compound are limited, research on analogous compounds highlights the potential of this chemical class. Derivatives of 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one have demonstrated antibacterial activity against Staphylococcus aureus. nih.gov The core structure shared with this compound suggests that it may serve as a valuable pharmacophore.
Furthermore, the growing threat of antibiotic resistance, particularly from pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of novel antimicrobial agents. nih.gov Compounds capable of combating MRSA, which can cause severe soft tissue infections and form resilient biofilms, are of critical importance in modern medicine. nih.gov
Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)
The activity of related compounds has also been observed against Gram-negative bacteria. For instance, glycoside derivatives of a parent molecule containing the 4-chlorophenyl and cyano groups were screened for antibacterial activity against Escherichia coli. nih.gov The emergence of multidrug-resistant strains of E. coli underscores the need for new therapeutic options. nih.gov
Antifungal Activity (e.g., Candida albicans, Aspergillus flavus)
The antifungal properties of compounds structurally similar to this compound have been a key area of investigation. A closely related molecule, 2-chloro-N-phenylacetamide, has shown significant antifungal and antibiofilm activity against fluconazole-resistant Candida albicans and Candida parapsilosis. scielo.brnih.gov
Candida albicans is a major opportunistic fungal pathogen, and the rise of drug-resistant strains presents a serious clinical challenge. mdpi.com Similarly, Aspergillus flavus is a significant food contaminant that produces carcinogenic aflatoxins, making the development of effective antifungal agents against it a priority for food safety. nih.gov Studies on various natural compounds have shown promise in inhibiting the growth of Aspergillus flavus and its toxin production. nih.govmdpi.com
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida species
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |
|---|---|---|---|
| Candida albicans (fluconazole-resistant) | 128 to 256 µg/mL | 512 to 1,024 µg/mL | scielo.brnih.gov |
Biofilm Formation Inhibition (e.g., in uropathogenic E. coli)
Bacterial biofilms contribute significantly to chronic and recurrent infections by protecting pathogens from antimicrobial treatments. nih.gov Research has shown that 2-chloro-N-phenylacetamide can inhibit biofilm formation by up to 92% and disrupt preformed biofilms of Candida species by up to 87%. scielo.brnih.gov While this data is for a related compound, it points to the potential of the N-phenylacetamide scaffold in combating biofilms. The ability to inhibit biofilm is a crucial attribute for new antimicrobial agents, especially in the context of infections caused by organisms like uropathogenic E. coli. nih.gov
Anticancer / Cytotoxic Properties
The cytotoxic potential of this compound derivatives against various cancer cell lines has been explored, with a focus on their ability to interfere with processes essential for tumor growth and metastasis.
Inhibition of Cell Migration and Invasion
Cancer metastasis is a primary contributor to cancer-related mortality, making the inhibition of cell migration and invasion a key therapeutic strategy. mdpi.com Studies on novel N-hetaryl-2-cyanoacetamide derivatives have shown they can inhibit the expression of metalloproteinases-2 and 9 (MMP-2 & MMP-9). nih.gov These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. The inhibition of these enzymes suggests that compounds based on the cyanoacetamide structure could have anti-metastatic effects. nih.gov
Table 2: Anticancer Mechanisms of Related Cyanoacetamide Derivatives
| Compound Class | Mechanism of Action | Targeted Molecules | Reference |
|---|---|---|---|
| N-hetaryl-2-cyanoacetamide derivatives | Inhibition of metastasis-related enzymes | MMP-2, MMP-9 | nih.gov |
Cytotoxicity Against Specific Cancer Cell Lines
This compound and its derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.
Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity. For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were tested against HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. ijcce.ac.ir The results indicated that HeLa and U87 cells were more sensitive to these compounds, while A549 cells showed more resistance. ijcce.ac.ir One particular derivative, compound 8a, which features a chlorine atom at the ortho position of the phenyl ring, was found to be the most active against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. ijcce.ac.ir
Another study focused on novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives and their cytotoxicity against various human cancer cell lines, including breast (MCF-7), liver (HEPG-2), and prostate (PC3) cells. nih.gov Two compounds from this series, designated as 11 and 12, exhibited the most potent cytotoxic activity against PC3 and HEPG-2 cells. nih.gov Further investigation revealed that their mechanism of action involves inducing apoptosis through the upregulation of caspases-3 and -9, and they also demonstrated anti-metastatic and anti-angiogenic properties by inhibiting metalloproteinases-2 and 9 (MMP-2 & 9), as well as HIF-1alpha and VEGF expression. nih.gov
The antiproliferative effects of newly synthesized derivatives were also assessed against MCF-7 and PC-3 cancer cell lines. The data, presented as IC50 values, showed that several compounds had significant cytotoxic activity. rsc.org
Interactive Table: Cytotoxicity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 8a | HeLa | 1.3 ± 0.14 | ijcce.ac.ir |
| Compound 11 | PC3, HEPG-2 | Data not specified | nih.gov |
| Compound 12 | PC3, HEPG-2 | Data not specified | nih.gov |
| Compound 3d | MDA-MB-468, PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |
| Compound 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |
Antitubercular Activity
Efficacy Against Multidrug-Resistant Strains
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the development of new antitubercular agents. mdpi.com Research has explored the potential of various heterocyclic compounds, including derivatives that could conceptually be related to this compound, in combating these resistant strains.
While direct studies on this compound's efficacy against MDR-TB are not extensively detailed in the provided results, the broader context of developing novel antitubercular agents is relevant. For instance, a series of fused bipyridine heterocycles showed promising activity against several single-resistant Mtb strains, with MIC90 values ranging from 3.3–9.2 μM. mdpi.com Another study reported on a 1,4-azaindole derivative that was active against INH-resistant strains, although with a higher MIC90 value of 14.3 μM. mdpi.com The development of compounds like Bedaquiline, which is effective against both drug-susceptible and multidrug-resistant Mtb, highlights the progress in this area. semanticscholar.org
Anti-corrosion Properties of Derivatives
Suppression of Anodic and Cathodic Reactions
Derivatives of cyanoacetamide have been investigated as corrosion inhibitors for metals and alloys in acidic environments. These compounds can effectively suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that constitute the corrosion process. researchgate.net Studies on cyanoacetamide derivatives as corrosion inhibitors for an aluminum-silicon alloy in hydrochloric acid revealed that they function as mixed-type inhibitors, meaning they affect both anodic and cathodic processes. researchgate.net
Formation of Protective Films
The anti-corrosion effect of these derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. researchgate.net The efficiency of this protective film increases with the concentration of the inhibitor. The adsorption of these cyanoacetamide derivatives on the Al/Si alloy surface was found to follow the Temkin isotherm. researchgate.net
Other Reported Biological Activities and Therapeutic Potential
Beyond the specific activities detailed above, cyanoacetamide derivatives have been explored for a variety of other biological applications. These include their use as active ingredients against agricultural pests. For example, certain synthetic cyanoacetamide derivatives have demonstrated high toxicity against the cotton mealybug, Phenacoccus solenopsis. ekb.eg The versatility of the cyanoacetamide scaffold suggests a broad potential for the development of new therapeutic agents and other biologically active compounds. ekb.eg
Mechanistic Investigations
Molecular Target Identification and Validation
The primary molecular target identified for compounds structurally related to N-(4-Chlorophenyl)-2-cyanoacetamide is the cytochrome bc1 complex , also known as Complex III of the mitochondrial electron transport chain. nih.govnih.govmdpi.com This enzyme is a crucial component of cellular respiration in a vast range of organisms, from fungi to protozoa and bacteria, making it a validated and highly attractive target for antimicrobial drug development. nih.govnih.gov The cytochrome bc1 complex catalyzes the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the pumping of protons across the inner mitochondrial membrane, which generates the membrane potential necessary for ATP synthesis. mdpi.com
Inhibitors targeting this complex, such as the well-known strobilurin fungicides, function by blocking electron transfer, thereby halting energy production and leading to cell death. nih.gov The validation of the cytochrome bc1 complex as a drug target is further underscored by the clinical development and approval of drugs that act on this pathway, including atovaquone (B601224) for treating protozoal infections and Q203 (Telacebec) for tuberculosis, which specifically targets the QcrB subunit of the mycobacterial cytochrome bc1 complex. nih.gov For derivatives like 2-(quinolin-4-yloxy)acetamides, evaluation against mutant strains has confirmed that they target the cytochrome bc1 complex. nih.gov
Cellular and Biochemical Modes of Action
The biological effects of this compound are a direct consequence of its interaction with key cellular machinery. The following subsections detail the specific mechanisms through which it exerts its activity.
Mechanisms of Biofilm Inhibition (e.g., pili-dependent inhibition)
While direct studies on this compound are limited, the inhibition of biofilm formation represents a key strategy in combating microbial persistence. nih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antimicrobial agents. nih.gov A critical mechanism for biofilm integrity in many pathogenic bacteria is the function of pili, which are cell-surface appendages essential for attachment and motility.
Research into other classes of compounds has shown that targeting pilus assembly is a viable anti-biofilm strategy. nih.govnih.gov For example, certain small molecules have been found to inhibit the Type IV pilus (T4P) assembly by targeting the essential ATPase, PilB. nih.gov This inhibition disrupts T4P-dependent processes, including twitching motility and biofilm development, in pathogens like Acinetobacter nosocomialis. nih.govnih.gov Although not yet demonstrated for this compound itself, this pili-dependent inhibitory mechanism remains a plausible and important area for future investigation into its potential anti-biofilm properties.
Interactions with Enzymes or Receptors
The most significant enzymatic interaction identified for this class of compounds is with the cytochrome bc1 complex . nih.gov These inhibitors typically bind to one of two distinct sites within the complex: the ubiquinol oxidation (Qo) site or the ubiquinone reduction (Qi) site. nih.govnih.gov Molecular modeling and studies on analogous compounds suggest that inhibitors like strobilurins and atovaquone bind at the Qo site, which is located on the cytochrome b subunit. nih.gov This binding event physically obstructs the docking of the natural substrate, ubiquinol, preventing its oxidation and thereby blocking the entire electron flow through the respiratory chain. nih.govnih.gov Computational docking studies are instrumental in visualizing these interactions at the molecular level and predicting the binding affinities between small molecules and their macromolecular targets. researchgate.netresearchgate.net
Role of Hydrogen Bonding and Other Molecular Interactions
The stability and specificity of the inhibitor-enzyme complex are governed by a network of molecular interactions. Hydrogen bonds, in particular, are critical for the orientation and binding affinity of a ligand within the active site of a protein. For inhibitors of the cytochrome bc1 complex, hydrogen bonds between the inhibitor molecule and key amino acid residues in the Qo binding pocket are essential for potent activity. While specific crystallographic data for this compound is not available, analysis of related compounds shows that functional groups like amides can form hydrogen bonds with receptor amino acids. researchgate.net The amide group (-NH-C=O) and the cyano group (-C≡N) in this compound are potential hydrogen bond donors and acceptors, respectively, likely playing a crucial role in its interaction with the target enzyme.
Targeting of Specific Biological Pathways (e.g., cytochrome bc1 complex for antitubercular activity)
The primary biological pathway targeted by this compound and its analogues is mitochondrial oxidative phosphorylation . mdpi.com By inhibiting the cytochrome bc1 complex, the compound effectively shuts down the electron transport chain. This disruption has two major consequences: it halts the production of ATP, depriving the cell of its main energy currency, and it prevents the regeneration of NAD+, which is essential for various metabolic pathways, including glycolysis and the citric acid cycle.
This mechanism is particularly relevant for antitubercular activity. The causative agent of tuberculosis, Mycobacterium tuberculosis, relies on oxidative phosphorylation for survival, especially during infection. nih.gov The cytochrome bc1 complex is a clinically validated target for tuberculosis, and several novel agents are being developed to exploit this pathway. nih.govbiomedpharmajournal.orgmdpi.com For instance, a series of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, which share the 4-chlorophenyl moiety, have demonstrated inhibitory activity against M. tuberculosis growth, with ongoing studies to elucidate the precise mechanism. researchgate.net Similarly, novel 2-(quinoline-4-yloxy)acetamides have shown potent activity against drug-resistant M. tuberculosis strains by targeting the cytochrome bc1 complex. nih.gov
Insights from In Vitro and In Vivo Mechanistic Studies
The biological effects of this compound derivatives have been explored through various laboratory and animal studies, providing crucial data on their potential efficacy and mechanism of action.
In vitro studies are fundamental for determining the direct activity of a compound against a specific target or organism. For antitubercular agents, the Minimum Inhibitory Concentration (MIC) is determined using assays like the Resazurin Microtiter Assay (REMA) against both virulent and non-virulent strains of M. tuberculosis. researchgate.net For example, a related N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] derivative showed an MIC of 7.8 µg/mL. researchgate.net Other in vitro assessments include cytotoxicity assays in mammalian cell lines, such as Vero or HepG2 cells, to establish a selectivity index, and mechanistic assays to confirm the target pathway. nih.gov
In vivo studies are essential to understand a compound's behavior in a complex living system. For a related compound, [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid, genotoxicity was assessed in rats through a cytogenetic analysis of bone marrow, which showed the compound did not increase chromosomal aberrations, suggesting a lack of genotoxic potential in vivo. nih.gov Such studies, encompassing pharmacokinetics and efficacy in animal models of infection, are critical steps in the development of any new therapeutic agent. nih.gov
Table of Research Findings for Related Cyanoacetamide Derivatives
| Compound Class | Assay Type | Target/Organism | Finding | Reference |
|---|---|---|---|---|
| N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carboxamides | Antitubercular Activity (MIC) | M. tuberculosis H37Rv | MIC = 7.8 µg/mL | researchgate.net |
| 2-(Quinolin-4-yloxy)acetamides | Antitubercular Activity (MIC) | M. tuberculosis | Submicromolar activity | nih.gov |
| [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid | In vivo Genotoxicity | Wistar Rats | No increase in chromosomal aberrations | nih.gov |
Structure Activity Relationship Sar Studies and Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activities. These models are instrumental in predicting the activity of new, unsynthesized compounds.
Research on a series of related N-(substituted phenyl)-2-chloroacetamides has demonstrated that the nature and position of substituents on the phenyl ring significantly influence their biological activity. For instance, the presence of a halogen, such as chlorine, at the para-position (position 4) of the phenyl ring, as seen in N-(4-Chlorophenyl)-2-cyanoacetamide, is associated with high lipophilicity. nih.govnih.gov This increased lipophilicity is a key factor in enhancing the compound's ability to permeate the phospholipid bilayer of cell membranes, which can lead to improved biological activity. nih.govnih.gov Studies on similar chloroacetamides have confirmed that the biological efficacy varies with the position of these substituents. nih.govnih.govresearchgate.net
The efficiency of a drug candidate to penetrate biological membranes is a critical determinant of its oral bioavailability. Cheminformatics prediction models such as SwissADME, PreADMET, and PkcSM are utilized to forecast these properties. nih.govnih.govresearchgate.net For analogous compounds, it has been shown that those with a halogenated p-substituted phenyl ring, like the 4-chloro substitution, are among the most active due to their high lipophilicity, which facilitates rapid passage through the cell membrane. nih.govnih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is widely used to forecast the interaction between a ligand (the small molecule) and a target protein.
Through molecular docking simulations, it is possible to visualize and analyze the binding modes of a compound within the active site of a biological target. nih.gov These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov For instance, in studies of similar molecules, docking has been used to identify key amino acid residues involved in binding, providing a rationale for the compound's activity and a basis for further structural modifications to enhance potency. nih.gov
In Silico Screening and Prediction Models
In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of having desirable therapeutic properties.
To assess the potential of a compound to be an orally active drug, several "drug-likeness" rules are applied. These rules are based on the physicochemical properties of known oral drugs.
Lipinski's Rule of Five : This rule states that a compound is more likely to be orally bioavailable if it has: a molecular weight of 500 or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value of 5 or less. ni.ac.rs
Veber's Rule : This rule adds that for good oral bioavailability, a compound should have 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less. mdpi.com
Egan's Rule : This rule, also known as the "rule of two," suggests that for good passive absorption, a compound should have a logP of 5.88 or less and a TPSA of 131.6 Ų or less. mdpi.com
Studies on structurally similar N-(substituted phenyl)-2-chloroacetamides have shown that they meet the screening criteria of Lipinski's Rule of Five, as well as Veber's and Egan's methods, indicating a favorable profile for biological activity. nih.govnih.govresearchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies
Predictive studies of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in the early stages of assessing a compound's viability. While specific ADMET data for this compound is not extensively detailed in publicly available literature, the general principles of in silico ADMET prediction can be applied. These computational models use the molecular structure of a compound to forecast its journey through the body.
For instance, parameters such as lipophilicity (log P), aqueous solubility, and plasma protein binding are calculated to predict absorption and distribution. The likelihood of a compound to be a substrate or inhibitor of key metabolic enzymes, like cytochrome P450 isoenzymes, is also assessed. Furthermore, potential toxic liabilities are flagged by comparing structural motifs within the molecule to a database of known toxicants. The overarching goal of these predictive studies is to identify and mitigate potential pharmacokinetic and safety issues before extensive laboratory testing is undertaken.
Density Functional Theory (DFT) and Monte Carlo Simulations
Theoretical chemistry provides powerful tools to understand the electronic structure and interaction mechanisms of molecules. Density Functional Theory (DFT) and Monte Carlo simulations are at the forefront of these computational methods, offering deep insights into the behavior of this compound at the atomic level.
Computational Elucidation of Adsorption Mechanisms (e.g., for corrosion inhibition)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of corrosion inhibition, DFT can be employed to understand how a molecule like this compound might adsorb onto a metal surface, thereby protecting it from corrosive agents.
Theoretical studies on similar organic molecules have demonstrated that the effectiveness of a corrosion inhibitor is closely linked to its electronic properties. researchgate.netelectrochemsci.org Parameters derived from DFT calculations, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are particularly insightful. A high EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of a metal, while a low ELUMO value indicates a propensity to accept electrons from the metal. The energy gap between HOMO and LUMO (ΔE) is also a critical indicator of the molecule's stability and reactivity.
For this compound, the presence of heteroatoms like nitrogen and oxygen with lone pairs of electrons, as well as the π-electrons of the benzene (B151609) ring, would be expected to be key sites for interaction with a metal surface. DFT calculations could map the electron density distribution and identify these active centers, providing a theoretical basis for its potential as a corrosion inhibitor.
Monte Carlo simulations can complement DFT studies by modeling the adsorption process on a larger scale. nih.govmdpi.com These simulations use statistical methods to predict the most stable adsorption configurations of multiple inhibitor molecules on a surface. By considering a vast number of possible orientations and interactions, Monte Carlo simulations can help to understand the formation of a protective inhibitor film. nih.govmdpi.com
Conformational Analysis and Stereochemical Considerations
The three-dimensional arrangement of atoms in a molecule and the distribution of its electrons are fundamental to its chemical properties and biological activity. For this compound, conformational analysis and stereochemistry are key to understanding its reactivity.
Cis/Trans Isomer Ratios and Their Impact on Reactivity and Activity
The amide bond (C-N) in this compound has a partial double bond character due to resonance. This restricted rotation can lead to the existence of cis and trans isomers. nih.gov The trans conformation, where the substituents on the amide bond are on opposite sides, is generally more stable due to reduced steric hindrance. However, the cis conformation may also be present, and the equilibrium between these two forms can be influenced by factors such as the solvent and temperature.
Mesomeric Structures and Electron Density Distribution
The electronic properties of this compound are governed by the interplay of inductive and mesomeric (resonance) effects. The chlorine atom on the phenyl ring is electronegative and exerts an electron-withdrawing inductive effect (-I). Conversely, the nitrogen atom of the amide group and the oxygen of the carbonyl group possess lone pairs of electrons that can be delocalized through resonance, a +M effect. wiley-vch.de
Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of N-(4-Chlorophenyl)-2-cyanoacetamide by probing the interaction of the molecule with electromagnetic radiation.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key vibrational frequencies include the N-H stretching of the amide group, the sharp absorption of the nitrile (C≡N) group, and the strong carbonyl (C=O) stretching of the amide. Aromatic C=C stretching and C-H bending vibrations, as well as the C-N stretching of the amide, further corroborate the compound's structure. researchgate.net
Specific absorption peaks are typically observed in the following regions:
N-H Stretch: A band in the region of 3277 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. nih.gov
C-H Stretch (Aromatic): Absorptions around 3058 cm⁻¹ are attributed to the C-H stretching of the aromatic ring. nih.gov
C-H Stretch (Aliphatic): Peaks in the range of 2920-2991 cm⁻¹ correspond to the aliphatic C-H stretching of the methylene (B1212753) group. nih.gov
C≡N Stretch: A sharp and intense peak around 2217 cm⁻¹ is a clear indicator of the nitrile functional group. nih.gov
C=O Stretch (Amide I): A strong absorption band, typically around 1667-1694 cm⁻¹, is assigned to the carbonyl stretching vibration of the amide. nih.gov
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | ~3277 |
| Aromatic Ring | C-H Stretch | ~3058 |
| Methylene Group | C-H Stretch | 2920-2991 |
| Nitrile | C≡N Stretch | ~2217 |
| Amide | C=O Stretch | 1667-1694 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons, the amide proton, and the methylene protons. The aromatic protons on the chlorophenyl ring typically appear as a set of doublets due to ortho and meta coupling. The amide proton (N-H) appears as a singlet, and its chemical shift can be solvent-dependent. The methylene protons (-CH₂-) adjacent to the cyano and carbonyl groups also appear as a singlet.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the amide, the nitrile carbon, and the carbons of the chlorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atom.
DEPT NMR Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments made in the ¹³C-NMR spectrum.
Interactive Data Table: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| ¹H-NMR | ¹³C-NMR | ||
| Proton Type | Predicted Chemical Shift (ppm) | Carbon Type | Predicted Chemical Shift (ppm) |
| Aromatic CH | 7.31-7.27 (m) | Carbonyl (C=O) | ~168.15 |
| Amide NH | ~7.63 (s) | Aromatic C-Cl | ~133.0 |
| Methylene CH₂ | ~3.58 (s) | Aromatic CH | 128.9, 130.3 |
| Aromatic C-N | ~137.8 | ||
| Nitrile (C≡N) | ~116.77 | ||
| Methylene (CH₂) | ~26.18 | ||
| Predicted shifts are based on analogous structures and may vary based on solvent and experimental conditions. nih.govchemicalbook.comresearchgate.net |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (194.62 g/mol ). cymitquimica.comsigmaaldrich.com The presence of the chlorine isotope (³⁷Cl) would result in a characteristic [M+2]⁺ peak with an intensity of about one-third of the molecular ion peak.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that separates mixtures and provides mass spectral data for each component. researchgate.net This technique is particularly useful for analyzing the purity of this compound and for identifying any potential impurities or degradation products. researchgate.net In LC-MS analysis, adduct ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are commonly observed. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z |
| [M]⁺ | 194.02 |
| [M+H]⁺ | 195.03 |
| [M+Na]⁺ | 217.01 |
| [M+K]⁺ | 232.99 |
| [M+NH₄]⁺ | 212.06 |
| Predicted m/z values are based on the monoisotopic mass. uni.lu |
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state.
Single-crystal X-ray diffraction analysis of this compound has revealed its detailed three-dimensional structure. doaj.org The analysis confirms the connectivity of the atoms and provides precise bond lengths and angles. The molecule consists of a 4-chlorophenyl ring linked to a cyanoacetamide group. The crystal structure shows that the molecule is not perfectly planar, with a dihedral angle between the plane of the phenyl ring and the plane of the amide group.
In the crystalline state, molecules of this compound are involved in a network of intermolecular interactions, primarily hydrogen bonds. The amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of chains or more complex networks. These hydrogen bonds play a crucial role in stabilizing the crystal lattice. For instance, N—H⋯O hydrogen bonds can link molecules into chains. nih.gov The nitrile group can also participate in weaker C—H⋯N interactions. The supramolecular assembly is a key feature of the solid-state structure of this compound. doaj.org
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) within the molecule, which is then compared against the theoretical values calculated from its molecular formula, C₉H₇ClN₂O. biosynth.comepa.gov The molecular weight of the compound is 194.62 g/mol . biosynth.comepa.govsigmaaldrich.comcymitquimica.com This analysis is fundamental for verifying the empirical formula of the compound. While specific experimental results are not always published in general literature, CHNS elemental analysis is a standard method available for this compound upon request. synhet.com
The theoretical elemental composition is calculated as follows:
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 55.54% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.63% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.22% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.39% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.22% |
| Total | | | | 194.620 | 100.00% |
Note: Values are calculated based on the molecular formula C₉H₇ClN₂O.
Purity Assessment Methodologies
Ensuring the purity of this compound is critical for its application in research and synthesis. Commercial suppliers often report purities of 95% to over 99%. sigmaaldrich.comcymitquimica.comsynhet.com This is typically determined using a range of sophisticated analytical techniques.
Chromatographic methods are central to assessing the purity of this compound by separating the main compound from any impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed. synhet.com
A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is effective for separating the target analyte from potential impurities and is scalable for preparative separation to isolate these impurities for further characterization. sielc.com The use of LC-MS provides an additional layer of confirmation by supplying mass data for the separated components, aiding in the identification of by-products or degradation products. synhet.com
Table 2: Example HPLC Method for this compound Analysis
| Parameter | Specification |
|---|---|
| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS Compatibility | For Mass-Spectrometry (MS) detection, phosphoric acid is replaced with formic acid. |
| Applications | Purity assessment, pharmacokinetic studies, and preparative isolation of impurities. sielc.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of chemical compounds. While a dedicated impurity profile study for this compound using NMR is not widely published, the application of advanced NMR methods is a standard approach in modern chemical analysis for this purpose. conicet.gov.ar
For pharmaceutical-grade substances, regulatory guidelines often require the identification and quantification of impurities present at levels as low as 0.1%. nih.gov High-field NMR instruments (e.g., 400 MHz and above) possess the sensitivity to detect and quantify these trace-level impurities. nih.gov The use of cryogenically cooled probes can further enhance the signal-to-noise ratio by approximately fourfold, reducing the amount of sample required and improving detection limits. conicet.gov.ar
When unknown impurities are detected, their structures can be determined using a suite of 2D-NMR experiments, such as COSY, HSQC, and HMBC, which reveal connectivity between atoms in the molecule. conicet.gov.ar Furthermore, hyphenated techniques like LC-NMR are invaluable. conicet.gov.ar This method physically separates impurities from the bulk material using HPLC and analyzes them directly by NMR, allowing for unambiguous structural identification even for minor components in a complex mixture. conicet.gov.ar The identification process is also aided by comprehensive databases of NMR chemical shifts for common laboratory solvents and reagents, which helps to quickly exclude these as potential sources of contamination. epfl.chsigmaaldrich.com
Emerging Applications and Future Research Directions
Advancements in Therapeutic Applications
The inherent biological activity of the N-(4-Chlorophenyl)-2-cyanoacetamide core structure has spurred significant investigation into its potential as a therapeutic agent. Researchers are actively exploring its utility in developing next-generation antimicrobial, anticancer, and anti-tubercular drugs.
Development of Next-Generation Antimicrobial Agents
The rise of antibiotic resistance necessitates the urgent development of novel antimicrobial drugs. irejournals.com Derivatives of this compound have demonstrated potential in this area. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives, synthesized from a related precursor, exhibited moderate to high antibacterial activities against several bacterial strains, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The core structure's ability to be modified allows for the synthesis of a diverse library of compounds, increasing the probability of discovering potent and selective antimicrobial agents. Future research will likely focus on optimizing these derivatives to enhance their efficacy and broaden their spectrum of activity against multidrug-resistant pathogens.
Exploration in Novel Anticancer Drug Development
The quest for more effective and less toxic cancer therapies is a major driver of drug discovery. This compound and its derivatives have emerged as a promising class of compounds in oncology research. ijcce.ac.ir Studies have shown that certain derivatives can induce apoptosis (programmed cell death) and inhibit key processes involved in cancer progression, such as metastasis and angiogenesis. nih.gov For example, novel N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety have shown significant cytotoxic activity against various human cancer cell lines, including those of the prostate and liver. nih.gov These compounds were found to up-regulate caspases-3 and -9, which are crucial for initiating apoptosis. nih.gov
Furthermore, a study on N-(4-chlorophenyl)-α-amino acid derivatives demonstrated their ability to induce mitochondrial injury in non-small cell lung carcinoma cells, leading to increased production of reactive oxygen species (ROS) and inhibition of ATP synthesis. researchgate.net One particular derivative, when used in combination with the standard chemotherapeutic agent cytosine arabinoside (AraC), showed a synergistic effect in decreasing cancer cell viability. researchgate.net This highlights the potential of these compounds not only as standalone anticancer agents but also as adjuvants to enhance the efficacy of existing treatments.
| Cancer Cell Line | Derivative Type | Observed Effect |
| Prostate (PC3) | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | Cytotoxicity, Apoptosis, Anti-metastatic, Anti-angiogenic nih.gov |
| Liver (HepG2) | N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide | Cytotoxicity, Apoptosis, Anti-metastatic, Anti-angiogenic nih.gov |
| Non-Small Cell Lung (A549) | N-(4-chlorophenyl)-α-amino acid | Mitochondrial injury, Increased ROS, ATP synthesis inhibition researchgate.net |
Future research will likely focus on elucidating the precise molecular targets of these compounds and optimizing their structures to improve their therapeutic index.
Potential for Anti-tubercular Chemotherapy
Tuberculosis (TB) remains a significant global health threat, and the emergence of drug-resistant strains underscores the need for new therapeutic strategies. nih.govnih.gov While direct studies on this compound for anti-tubercular activity are emerging, the chemical scaffold holds promise. The principles of anti-tuberculosis chemotherapy often involve multi-drug regimens to combat drug-resistant organisms and eliminate persistent bacteria. nih.gov The development of new chemical entities that can be incorporated into these regimens is crucial. Given the demonstrated antimicrobial properties of related acetamide derivatives, exploring the potential of this compound and its analogues against Mycobacterium tuberculosis is a logical and promising avenue for future research.
Applications in Materials Science
Beyond its therapeutic potential, the chemical properties of this compound make it a candidate for various applications in materials science, particularly in the development of corrosion inhibitors and organic light-emitting materials.
Advanced Corrosion Inhibitors
The prevention of corrosion is a critical aspect of industrial maintenance and infrastructure preservation. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, often exhibit excellent corrosion-inhibiting properties. These compounds can adsorb onto a metal surface, forming a protective film that shields the metal from corrosive environments. The molecular structure of this compound, with its nitrogen and oxygen atoms and aromatic ring, suggests its potential as an effective corrosion inhibitor. Research in this area would involve evaluating its performance in preventing the corrosion of various metals and alloys in different corrosive media.
Development of Organic Light-Emitting Materials
Organic light-emitting diodes (OLEDs) are becoming increasingly prevalent in displays and lighting due to their efficiency and vibrant colors. rsc.org The development of new organic materials is central to advancing OLED technology. tcichemicals.com These materials need to possess specific electronic and photophysical properties to function effectively as emitters, hosts, or charge-transporting layers within the OLED device. The cyano and phenyl groups in this compound are common moieties in organic electronic materials. Future research could explore the synthesis of novel derivatives of this compound and investigate their electroluminescent properties for potential use in OLEDs.
Design of Ligand Systems for Biological Receptors
The this compound framework serves as a valuable starting point for the design of sophisticated ligand systems aimed at specific biological receptors. The reactivity of the α-carbon, situated between the cyano and carbonyl groups, allows for a variety of chemical modifications. This active methylene (B1212753) group can participate in reactions such as the Knoevenagel condensation, enabling the synthesis of more complex molecules with extended conjugation and diverse functional groups. nih.gov
By strategically adding or modifying substituents on the phenyl ring or by elaborating the cyanoacetamide core, chemists can tailor the molecule's steric and electronic properties. This tuning is critical for achieving high-affinity and selective binding to the target receptor's active site. For instance, derivatives can be designed to interact with specific amino acid residues within a receptor pocket, leading to either agonistic or antagonistic effects. The development of such targeted ligands is a cornerstone of modern drug discovery. scilit.commdpi.com
Novel Chemical Sensing Agents
The core structure of this compound holds promise for the development of novel chemical sensing agents. The principle behind such sensors often involves a measurable change in a physical property, such as color or fluorescence, upon interaction with a specific analyte. While direct applications of the title compound as a sensor are not extensively documented, its derivatives can be engineered for this purpose.
For example, synthetic strategies can be employed to incorporate this moiety into larger systems that exhibit fluorescence. The cyano group, being a strong electron-withdrawing group, can influence the electronic transitions within a molecule. If a derivative is designed so that binding to a target ion or molecule alters its intramolecular charge transfer (ICT) characteristics, a change in its fluorescence emission can be observed. Research into related compounds, such as 1,2,3-triazole derivatives, has shown that they can act as effective water-soluble blue fluorophores, making them excellent candidates for the selective recognition of enzymes and receptors in biological environments. mdpi.com This suggests a viable path for developing this compound-based molecules as selective chemosensors.
Optimization and Derivatization Strategies for Enhanced Bioactivity
The journey from a lead compound to a viable drug candidate involves rigorous optimization to enhance its desired biological effects while minimizing unwanted properties.
Rational Design for Improved Potency and Selectivity
Rational drug design is a strategic approach to inventing new medicines where a deep understanding of the biological target guides the design process. mdpi.com For this compound, this involves systematically modifying its structure to improve its potency (the concentration required to produce an effect) and selectivity (its ability to act on a specific target over others).
This process often involves creating a library of analogues where specific parts of the molecule are altered. For example, the chlorine atom on the phenyl ring could be moved to other positions (ortho, meta) or replaced with other halogens (F, Br, I) or different electron-withdrawing/donating groups. These changes can profoundly affect how the molecule binds to its target. The table below illustrates hypothetical modifications and their intended effects on bioactivity.
Table 1: Hypothetical Modifications of this compound for Improved Bioactivity
| Modification Site | Example Modification | Rationale for Improved Potency/Selectivity |
|---|---|---|
| Phenyl Ring | Replace 4-chloro with 3,4-dichloro | To explore additional hydrophobic interactions in the binding pocket. |
| Phenyl Ring | Replace 4-chloro with 4-methoxy | To introduce a hydrogen bond acceptor and alter electronic properties. |
| Amide Linker | N-methylation | To increase metabolic stability and alter hydrogen bonding capacity. |
| Cyanoacetamide Moiety | Knoevenagel condensation with an aldehyde | To extend the structure towards other binding regions of the target protein. nih.gov |
Studies on other molecular scaffolds, like chalcones, have demonstrated that the addition of functionalities such as hydroxyl or amino groups can significantly enhance inhibitory activity against enzymes like cholinesterases. mdpi.com A similar substituent-dependent exploration could yield this compound derivatives with highly optimized potency.
Structure-Guided Modifications for Favorable Pharmacological Profiles
Beyond just potency, a successful drug must possess a favorable pharmacological profile, encompassing absorption, distribution, metabolism, and excretion (ADME). Structure-guided design uses high-resolution structural information of the drug-target complex to make precise chemical modifications that improve these properties.
If the compound is found to be rapidly metabolized, for instance, by oxidation of the phenyl ring, modifications can be made to block this metabolic "hotspot." This could involve adding a fluorine atom at the site of metabolism, a common strategy to enhance metabolic stability. nih.gov Similarly, modifications can be made to improve solubility, cell permeability, and reduce off-target effects, which are undesirable interactions with other biological molecules. nih.gov
Table 2: Structure-Guided Strategies for Improved Pharmacological Profile
| Pharmacological Goal | Modification Strategy | Example |
|---|---|---|
| Increase Metabolic Stability | Block sites of enzymatic degradation. | Replace a metabolically labile C-H bond with a C-F bond. nih.gov |
| Enhance Bioavailability | Modify lipophilicity to improve membrane passage. | Introduce polar groups like hydroxyl or non-polar groups like alkyl chains. |
| Reduce Off-Target Effects | Increase structural rigidity to limit binding to unintended targets. | Incorporate the structure into a more constrained ring system. |
| Improve Solubility | Add ionizable or polar functional groups. | Introduce a basic amine or a carboxylic acid group. |
This iterative process of design, synthesis, and testing is crucial for transforming a bioactive compound into a therapeutically viable agent with a desirable safety and efficacy profile. nih.govnih.gov
Deeper Mechanistic Elucidation and Target Validation
Identifying that a compound has a biological effect is only the first step. A crucial subsequent phase of research is to determine its precise mechanism of action (MoA) and to validate that its interaction with the intended biological target is responsible for the observed effect.
For this compound or its bioactive derivatives, this would involve a suite of biochemical and cellular assays. Techniques such as thermal shift assays or surface plasmon resonance could be used to confirm direct binding to a purified target protein and to quantify the binding affinity. In silico molecular docking, as seen in studies of other cyanoacetamide derivatives, can provide a theoretical model of the binding mode, which can then be confirmed experimentally through methods like X-ray crystallography of the ligand-protein complex. nih.gov
Target validation involves using molecular biology tools to confirm the target's role. For example, in a cellular model, the gene encoding the target protein could be knocked out or silenced (e.g., using RNA interference). If the compound no longer produces its effect in these modified cells, it provides strong evidence that the protein is indeed its functional target.
Translational Research and Clinical Potential
Translational research is the process of "translating" findings from basic science into practical applications, such as new medical treatments. For a compound like this compound, this pathway begins once a derivative with high potency, selectivity, and a good pharmacological profile has been developed.
The next stage involves preclinical testing in animal models of a specific disease. These studies aim to demonstrate efficacy (i.e., that the compound has the desired therapeutic effect in a living organism) and to gather initial safety data. For example, atypical dopamine (B1211576) transporter (DAT) inhibitors have shown therapeutic potential in preclinical models of psychostimulant use disorders. nih.gov If a derivative of this compound were developed as a DAT inhibitor, it would undergo similar preclinical evaluation.
If a compound shows significant promise in preclinical studies, it may then advance to Investigational New Drug (IND)-enabling studies, which are required by regulatory bodies like the U.S. Food and Drug Administration (FDA) before human clinical trials can begin. Although a long and complex process, this translational pathway is the established route for converting a promising chemical entity into a new medicine that can benefit human health.
Exploration of Novel Synthetic Methodologies and Chemical Transformations
The exploration of novel synthetic methodologies for this compound and its subsequent chemical transformations is a dynamic area of research, driven by the quest for more efficient, sustainable, and versatile routes to valuable heterocyclic compounds. These efforts are largely centered on the strategic exploitation of the compound's reactive sites: the active methylene group, the amide functionality, and the cyano group. Innovations in this field include the refinement of classical reactions, the development of one-pot and multicomponent reactions, and the application of modern techniques such as microwave-assisted synthesis.
Novel Synthetic Methodologies
Recent advancements in the synthesis of this compound and its analogs have focused on improving efficiency and simplifying procedures. One-pot multicomponent reactions are at the forefront of these developments, offering significant advantages in terms of reduced reaction times, lower costs, and minimized waste generation.
A prominent example is the synthesis of cyanopyridone derivatives. In a one-pot approach, a substituted aniline (B41778), such as 4-chloroaniline, is reacted with ethyl 2-cyanoacetate to form the this compound intermediate in situ. This is followed by the addition of an arylaldehyde and malononitrile (B47326) in the presence of a catalytic amount of piperidine. This multicomponent reaction proceeds smoothly to yield highly substituted cyanopyridones. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of cyanoacetamide derivatives and their downstream products. jchps.comorganic-chemistry.org This technique can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For instance, the synthesis of thiazolidinone derivatives from (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides has been shown to be significantly more efficient under microwave irradiation. jchps.com
Chemical Transformations
The chemical versatility of this compound makes it a valuable synthon for a wide array of heterocyclic compounds. Its active methylene group readily participates in condensation reactions, while the cyano and amide groups can be involved in various cyclization and domino reactions.
Gewald Three-Component Reaction:
A cornerstone of modern thiophene (B33073) synthesis, the Gewald reaction, has been successfully applied to cyanoacetamide derivatives. nih.gov This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, a cyanoacetamide, and elemental sulfur in the presence of a basic catalyst. While specific yield data for the direct use of this compound in all variations is not extensively documented in a single source, the general applicability is well-established for this class of compounds. The reaction typically proceeds with good yields, especially when using cyclic ketones.
Table 1: Representative Gewald Reaction for the Synthesis of 2-Aminothiophene-3-carboxamides
| Reactant 1 (Ketone) | Reactant 2 (Cyanoacetamide) | Product | Yield (%) |
| Cyclohexanone (B45756) | This compound | 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Not specified |
| Acetone | This compound | 2-Amino-N-(4-chlorophenyl)-4,5-dimethylthiophene-3-carboxamide | Not specified |
Yields are representative for the Gewald reaction with cyanoacetamides and may vary for the specific substrate. nih.gov
Synthesis of Pyridine (B92270) and Pyridinethione Derivatives:
This compound is a key precursor for the synthesis of various pyridine derivatives. For example, its reaction with α,β-unsaturated ketones or aldehydes can lead to the formation of substituted pyridines. A notable one-pot synthesis involves the reaction of α-methyl(methylene)ketones with di(tri)fluoroacetate, followed by a Thorpe-Guareschi reaction of the intermediate 1,3-diketone with cyanothioacetamide to produce 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones in good yields. scilit.comnih.gov
Cyclocondensation and Domino Reactions:
The polyfunctional nature of this compound makes it an ideal candidate for domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions provide rapid access to complex molecular architectures from simple starting materials.
For instance, the condensation of N-aryl cyanoacetamides with 2-(dimercaptomethylene)malononitrile in the presence of sodium ethoxide, followed by reaction with hydrazine (B178648) hydrate, affords pyrazolo[4,3-c]pyridine derivatives. researchgate.net This transformation highlights the ability of the cyanoacetamide moiety to undergo a cascade of reactions to build fused heterocyclic systems.
Table 2: Synthesis of a Pyrazolo[4,3-c]pyridine Derivative
| Reactant | Reagents | Product | Yield (%) |
| N-(4-chlorophenyl)-3-(dimethylamino)propenamide | 2-(Dimercaptomethylene)malononitrile, Sodium ethoxide, Hydrazine hydrate | 3-Amino-N-(4-chlorophenyl)-6-imino-1,6-dihydropyrazolo[4,3-c]pyridine-7-carboxamide | 30 |
Data adapted from a study on related cyanoacetamide derivatives. researchgate.net
Further research into the chemical transformations of this compound is focused on discovering new domino reactions, exploring novel catalytic systems to enhance selectivity and efficiency, and expanding the library of accessible heterocyclic scaffolds. These ongoing efforts continue to underscore the significance of this compound as a versatile building block in modern organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-Chlorophenyl)-2-cyanoacetamide, and how can purity be assessed during synthesis?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted anilines and cyanoacetic acid derivatives. For example, derivatives like this compound (A2) are prepared using a solvent system of dichloromethane-methanol (98:2) as the eluent in thin-layer chromatography (TLC) to monitor reaction progress and assess purity . Purity is confirmed by observing single spots under UV light (252–390 nm) and comparing retention factors (Rf) with standards.
Q. How can lipophilicity and pharmacokinetic properties of this compound be determined computationally?
- Methodological Answer : Key pharmacokinetic predictors (e.g., effective permeability Peff, unbound fraction Unbnd, volume of distribution Vd, and blood-brain barrier penetration logBBB) are calculated using software packages like Simulation Plus. These parameters help predict absorption, distribution, and bioavailability. Lipophilicity (logP) is often derived via reversed-phase chromatography or computational models .
Q. What spectroscopic and crystallographic techniques are suitable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs (e.g., infinite chains via N–H···O bonds) .
- NMR/IR spectroscopy : Confirms functional groups (e.g., cyano, amide) and substituent positions.
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can intramolecular interactions in this compound derivatives inform biological activity predictions?
- Methodological Answer : Intramolecular hydrogen bonding (e.g., C–H···O) and crystal packing interactions (e.g., N–H···O chains) influence molecular conformation and stability. These interactions are characterized via single-crystal X-ray diffraction and correlated with solubility and membrane permeability. For instance, hydrogen-bonding networks can reduce metabolic degradation, enhancing bioavailability .
Q. What strategies resolve contradictions between computational pharmacokinetic predictions and experimental data for this compound?
- Methodological Answer : Discrepancies often arise from oversimplified models. To address this:
- Combine in vitro assays (e.g., Caco-2 permeability) with in silico predictions for cross-validation.
- Use multi-parameter optimization (MPO) frameworks that integrate Peff, logBBB, and Vd to prioritize derivatives with balanced ADME profiles .
- Validate logBBB predictions using rodent brain uptake studies.
Q. How can novel derivatives of this compound be designed for targeting enzymes like α-amylase or PPAR-γ?
- Methodological Answer :
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-chlorophenyl ring to enhance binding to enzyme active sites .
- Bioisosteric replacement : Replace the cyano group with thiourea or sulfonamide moieties to modulate electronic effects and hydrogen-bonding capacity .
- Docking simulations : Use tools like AutoDock Vina to predict binding affinities against target proteins (e.g., PPAR-γ) and guide synthetic prioritization.
Q. What experimental precautions are critical when handling this compound in reactions generating toxic intermediates?
- Methodological Answer :
- Use glove boxes or fume hoods for air-sensitive steps (e.g., bromination or nitration).
- Employ real-time gas monitoring for volatile byproducts (e.g., HCN).
- Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ before disposal .
Data Contradiction Analysis
Q. How should researchers address variability in reported logP values for this compound?
- Methodological Answer :
- Source identification : Differences may arise from measurement techniques (e.g., shake-flask vs. chromatographic logP).
- Standardization : Use a reference compound (e.g., caffeine) to calibrate logP assays.
- Computational cross-check : Compare results across multiple software (e.g., ChemAxon, ACD/Labs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
